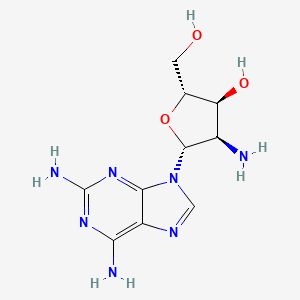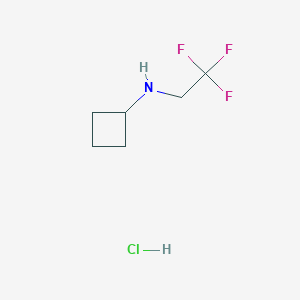
2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene
Übersicht
Beschreibung
The compound “2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene” is likely an organic compound containing a benzene ring with chloromethyl, difluoro, and nitro functional groups . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .
Synthesis Analysis
While specific synthesis methods for “2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene” are not available, chloromethylation is a common method for introducing a chloromethyl group into aromatic compounds . A study on the synthesis of 2-chloromethyl-1H-benzimidazole derivatives might provide some insights .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene” would be determined by the arrangement of its functional groups around the benzene ring. A study on the molecular structure of 1-(chloromethyl)-2-methylnaphthalene might provide some insights .Chemical Reactions Analysis
The chemical reactions involving “2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene” would depend on its functional groups. A study on the reaction of 2-(chloromethyl)phenylboronic acid with alkynes might provide some insights .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene” would be determined by its functional groups and molecular structure. Information on similar compounds might provide some insights .Wissenschaftliche Forschungsanwendungen
Electron Attachment and Negative Ion Formation
Studies have explored the electron attachment to π* molecular orbitals in chloro-nitrobenzene derivatives. In particular, chlorine-substituted nitrobenzene derivatives, including structures akin to 2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene, exhibit the formation of long-lived negative ions (NIs). This reveals insights into the electron interaction with chloro-nitrobenzene compounds (Asfandiarov et al., 2007).
Electrosynthetic Applications
Electrochemical reductions of nitrobenzene derivatives, similar to 2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene, have been studied, showing potential for electrosynthesis applications. This research demonstrates pathways to synthesize various derivatives, highlighting the reactivity and utility of such compounds (Du & Peters, 2010).
Vicarious Nucleophilic Substitution
Vicarious nucleophilic substitution in nitroarenes, similar to 2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene, has been explored. This process leads to selective substitution ortho to the nitro group, providing a method for synthesizing disubstituted nitrobenzene derivatives (Mąkosza et al., 1984).
Oxidation-Reduction Reactions
The reaction of chloromethylbenzenes with aromatic nitro compounds, similar to 2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene, in trifluoromethanesulfonic acid has been studied. These reactions involve hydride transfer and a series of benzylations, offering insights into complex oxidation-reduction processes (Austin & Ridd, 1994).
Microwave-Assisted Synthesis
Microwave irradiation has been used to synthesize 2-chloromethyl-6-nitrobenzothiazole, structurally related to 2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene. This demonstrates the use of microwave activation for the efficient synthesis of nitrobenzene derivatives (Njoya et al., 2003).
Electron Affinity Determination
The electron affinities of various molecules, including nitrobenzene derivatives, have been determined using negative ion mass spectrometry. This research provides fundamental data on the electronic properties of such compounds (Chen et al., 1994).
Biodegradation Studies
Research has also been conducted on the microbial degradation of chloro-nitrobenzene compounds. This includes studies on bacteria that utilize chloro-nitrobenzene as a carbon source, indicating potential environmental applications for the bioremediation of similar compounds (Shah, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-5-6(9)1-4(11(12)13)2-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMBHJGUMXZHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)



![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)
![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)





